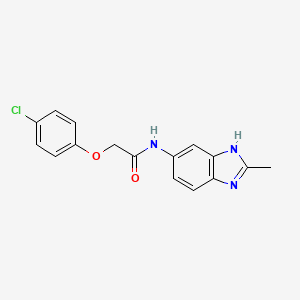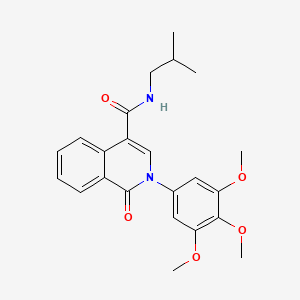![molecular formula C21H23N3O3 B10993510 N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10993510.png)
N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl): This part of the compound contains an acetyl group attached to an aminoethyl moiety, which in turn is connected to a 4-methoxyphenyl group.
1-methyl-1H-indole-2-carboxamide: The core structure consists of an indole ring with a carboxamide group at position 2 and a methyl group at position 1.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an organoboron reagent (such as an arylboronic acid or boronate ester) reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. The boron reagent transfers its organic group to the palladium center, leading to the desired coupling product .
Industrial Production:: Industrial-scale synthesis typically involves optimizing the reaction conditions, scalability, and cost-effectiveness. Detailed industrial methods for Compound X are proprietary, but they likely build upon the principles of Suzuki–Miyaura coupling.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidative processes may modify the indole ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Substituents on the phenyl ring can be replaced by other groups. Common reagents include palladium catalysts, boron reagents, and appropriate halides. Major products depend on the specific reaction conditions.
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: Investigated as a potential drug candidate, especially in areas like cancer therapy or neurological disorders.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of structural features. Similar compounds include derivatives of indole and carboxamides, but none precisely match its composition.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-24-18-6-4-3-5-16(18)14-19(24)21(26)23-12-11-22-20(25)13-15-7-9-17(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
CUJFGUPXHMMGDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10993427.png)
![{1-[({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10993433.png)

![N-{4-[(3-oxopiperazin-1-yl)carbonyl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10993439.png)
![6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B10993445.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B10993449.png)
![3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10993450.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B10993463.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B10993467.png)
![N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-4-carboxamide](/img/structure/B10993471.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline](/img/structure/B10993487.png)
![N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10993494.png)
![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B10993495.png)
